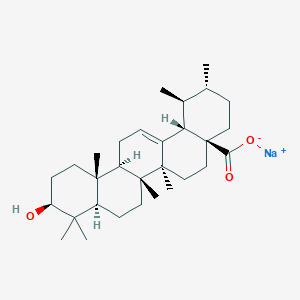
(1S,2S)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diamine;dihydrochloride
Descripción general
Descripción
(1S,2S)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diamine;dihydrochloride, also known as BME-1,2-diamine, is a chemical compound that has gained attention in scientific research due to its potential applications in medicinal chemistry.
Aplicaciones Científicas De Investigación
Pharmaceutical Reference Standards
(1S,2S)-1,2-Bis(4-methoxyphenyl)ethylenediamine 2HCl: is utilized as a reference standard in pharmaceutical research. Reference standards are crucial for ensuring the identity, quality, purity, and potency of pharmaceutical substances. They serve as benchmarks in analytical methods used during the quality control of pharmaceuticals .
Chiral Building Blocks
The compound serves as a chiral building block in the synthesis of more complex molecules. Its stereochemistry is particularly valuable in creating enantiomerically pure substances, which are important in the development of drugs with specific biological activities .
Synthesis of Heterocycles
Researchers use this compound in the synthesis of heterocyclic compounds. Heterocycles are rings containing at least one atom other than carbon and are prevalent in many pharmaceuticals. The unique structure of (1S,2S)-1,2-Bis(4-methoxyphenyl)ethylenediamine 2HCl allows for the creation of novel heterocycles with potential therapeutic properties .
Catalysts in Asymmetric Synthesis
This compound is employed as a catalyst in asymmetric synthesis processes. Asymmetric synthesis is a type of chemical synthesis that results in a higher proportion of one enantiomer over another, which is essential for producing substances with desired biological effects .
Research in Molecular Diversity
The compound’s molecular structure contributes to molecular diversity in drug discovery. It can be used to generate a wide array of derivatives, thereby expanding the chemical space explored for new drug candidates .
Clinical and Forensic Applications
In clinical and forensic science, (1S,2S)-1,2-Bis(4-methoxyphenyl)ethylenediamine 2HCl can be used as a reference material for toxicological studies or as a standard in forensic analysis to identify unknown substances .
Propiedades
IUPAC Name |
(1S,2S)-1,2-bis(4-methoxyphenyl)ethane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2.2ClH/c1-19-13-7-3-11(4-8-13)15(17)16(18)12-5-9-14(20-2)10-6-12;;/h3-10,15-16H,17-18H2,1-2H3;2*1H/t15-,16-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOCFEHGXXCSIDO-SXBSVMRRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(C2=CC=C(C=C2)OC)N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@@H]([C@H](C2=CC=C(C=C2)OC)N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90746263 | |
| Record name | (1S,2S)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2S)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diamine;dihydrochloride | |
CAS RN |
820965-96-6 | |
| Record name | (1S,2S)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 820965-96-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Octahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B1512727.png)





![4-[(2,5-dimethyl-1H-pyrrol-1-yl)methyl]Benzoic acid methyl ester](/img/structure/B1512734.png)

![1-[1-(3,5-Dimethylphenyl)cyclopentyl]methanamine](/img/structure/B1512741.png)


![3,9-Dibromo-5,11-bis(2-hexyldecyl)-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B1512750.png)